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molecular formula C4H11O3P B8583905 (3-Hydroxypropyl)methylphosphinic acid CAS No. 53314-65-1

(3-Hydroxypropyl)methylphosphinic acid

Cat. No. B8583905
M. Wt: 138.10 g/mol
InChI Key: OPWLEHJVKNPIRV-UHFFFAOYSA-N
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Patent
US04138433

Procedure details

A mixture of 43 g (0.5 mole) of methacrylic acid and 69 g (0.5 mole) of 3-hydroxypropyl-methyl-phosphinic acid is added to 58.5 g (0.5 mole) of methyldichloro-phosphine at 50°-60° C., while hydrogen chloride is discharged. Subsequently heating takes place under water jet vacuum to an internal temperature of up to 150° C. The residue is distilled under reduced pressure. 35 g of 2-methyl-2-oxo-1,2-oxa-phospholane (boiling point at 1.5 mm Hg: 120°-130° C.) and 55 g of 2,4-dimethyl-2,5-dioxo-1,2-oxa-phospholane (boiling point at 0.7 mm Hg: 150°-155° C.) are obtained. The yield in 2,4-dimethyl-2,5-dioxo-1,2-oxa-phospholane represents 71% of the theoretical yield.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].O[CH2:8][CH2:9][CH2:10][P:11]([CH3:14])(=[O:13])[OH:12].CP(Cl)Cl.Cl>>[CH3:14][P:11]1(=[O:13])[CH2:10][CH2:9][CH2:8][O:12]1.[CH3:10][P:11]1(=[O:12])[CH2:3][CH:2]([CH3:4])[C:1](=[O:6])[O:5]1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
69 g
Type
reactant
Smiles
OCCCP(O)(=O)C
Step Two
Name
Quantity
58.5 g
Type
reactant
Smiles
CP(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently heating
CUSTOM
Type
CUSTOM
Details
up to 150° C
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CP1(OCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
Name
Type
product
Smiles
CP1(OC(C(C1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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